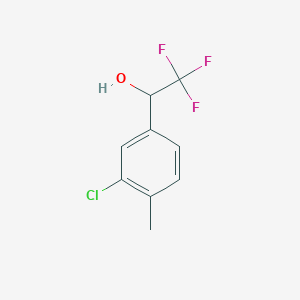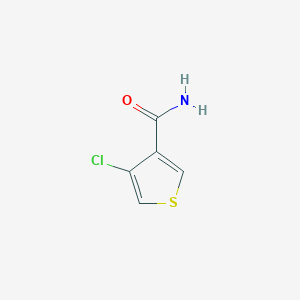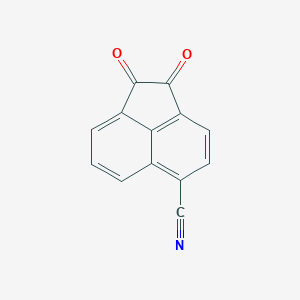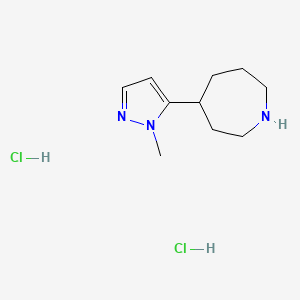
Ethyl 2-bromo-5-nitroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-5-nitroisonicotinate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of isonicotinic acid, featuring both bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-nitroisonicotinate typically involves the bromination and nitration of isonicotinic acid derivatives. One common method includes the esterification of 2-bromo-5-nitroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromo-5-nitroisonicotinate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of 2-azido-5-nitroisonicotinate or 2-thiocyanato-5-nitroisonicotinate.
Reduction: Formation of Ethyl 2-amino-5-nitroisonicotinate.
Oxidation: Formation of various oxidized isonicotinic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-bromo-5-nitroisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-5-nitroisonicotinate involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-5-nitroisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-Bromo-5-nitropyridine: Lacks the ester group, making it less reactive in certain esterification reactions.
2-Bromo-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its combination of bromine and nitro groups, which provide distinct reactivity patterns. The ethyl ester group also enhances its solubility in organic solvents, making it more versatile in synthetic applications compared to its methyl or carboxylic acid counterparts.
Propriétés
Formule moléculaire |
C8H7BrN2O4 |
|---|---|
Poids moléculaire |
275.06 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-7(9)10-4-6(5)11(13)14/h3-4H,2H2,1H3 |
Clé InChI |
DDMDMXKMCHRVCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


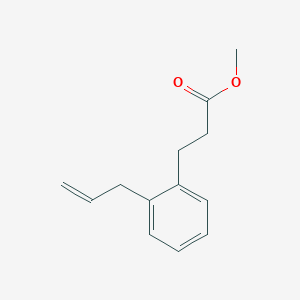
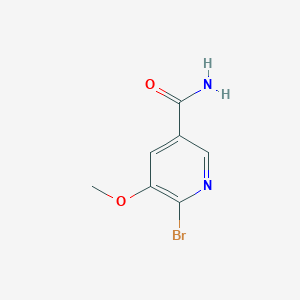
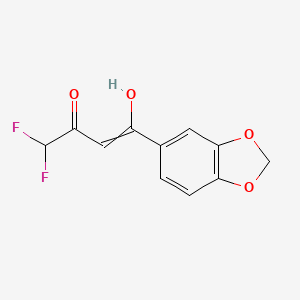


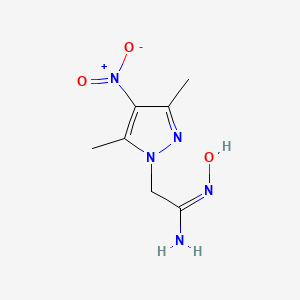

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)
![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)

